4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide
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Description
4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide is a useful research compound. Its molecular formula is C27H23N5O2S and its molecular weight is 481.57. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Imidazo[1,5-a]-1,3,5-triazine derivatives, which include structural units similar to 4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide, have been studied for their antiviral properties. These compounds have shown inhibitory effects on ortho- and paramyxoviruses, with specific derivatives demonstrating selective biological activity against influenza A virus and respiratory syncytial virus at concentrations significantly lower than cytotoxic levels (Golankiewicz et al., 1995).
Anticancer Potential
Derivatives structurally related to the chemical compound have been synthesized and evaluated for their anticancer properties. For instance, certain indapamide derivatives demonstrated proapoptotic activity on melanoma cell lines. One specific compound exhibited significant anticancer activity with IC50 values indicative of its potential as an anticancer agent (Yılmaz et al., 2015).
Impurity Identification in Pharmaceuticals
Compounds including 4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamide, which share a resemblance with the chemical compound of interest, have been identified as impurities in pharmaceutical drugs like Repaglinide. Their identification and characterization are crucial for quality control in pharmaceutical manufacturing (Kancherla et al., 2018).
Antioxidant Activities
Similar compounds have been synthesized and their antioxidant properties evaluated. Certain 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles showed significant in vitro antioxidant activities, suggesting potential utility in combating oxidative stress-related diseases (Alp et al., 2015).
Antimicrobial and Docking Studies
Compounds with a thiophene-2-carboxamide structure, similar to the chemical compound , were synthesized and subjected to antimicrobial evaluation and molecular docking studies. These studies provide insights into the potential of these compounds in the development of new antimicrobial agents (Talupur et al., 2021).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, sharing structural features with the compound , have been synthesized and evaluated for their cardiac electrophysiological activity. Certain compounds in this category demonstrated potency comparable to existing selective class III agents, indicating their potential in cardiac arrhythmia treatment (Morgan et al., 1990).
Properties
IUPAC Name |
4-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c1-19-6-8-20(9-7-19)17-30-26(34)21-10-12-23(13-11-21)32-15-14-29-27(32)35-18-25(33)31-24-5-3-2-4-22(24)16-28/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQHPZWOAHXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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